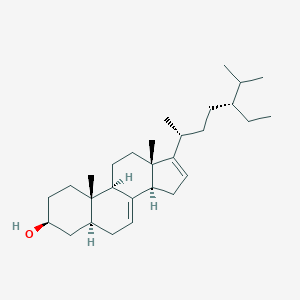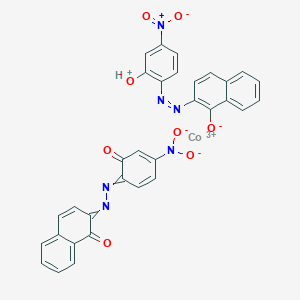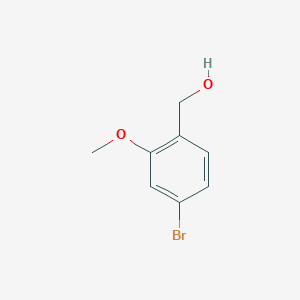
3,4-Dimethyl-2-hexene
描述
3,4-Dimethyl-2-hexene: is an organic compound with the molecular formula C8H16 . It is a branched alkene, characterized by the presence of a double bond between the second and third carbon atoms in the hexene chain, with two methyl groups attached to the third and fourth carbon atoms. This compound is one of the many isomers of octene and is used in various chemical reactions and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: 3,4-Dimethyl-2-hexene can be synthesized through several methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 3,4-dimethyl-2-hexanol using a strong acid like sulfuric acid or phosphoric acid as a catalyst. The reaction typically occurs at elevated temperatures to facilitate the removal of water and formation of the double bond.
Alkylation of Alkenes: Another method involves the alkylation of 2-hexene with methyl groups in the presence of a catalyst such as aluminum chloride.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic cracking of larger hydrocarbons. This process involves breaking down larger molecules into smaller ones using a catalyst, typically at high temperatures and pressures .
化学反应分析
Types of Reactions:
Electrophilic Addition: It can undergo electrophilic addition reactions with halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide), resulting in the formation of dihalides or haloalkanes.
Common Reagents and Conditions:
Hydrogenation: Requires a metal catalyst (e.g., palladium, nickel) and hydrogen gas.
Oxidation: Uses oxidizing agents like potassium permanganate or ozone.
Electrophilic Addition: Involves halogens or hydrogen halides, often in the presence of a solvent like dichloromethane.
Major Products:
Hydrogenation: 3,4-Dimethylhexane
Oxidation: Ketones or aldehydes
Electrophilic Addition: Dihalides or haloalkanes
科学研究应用
3,4-Dimethyl-2-hexene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: This compound is used in the production of polymers and other materials with specific properties.
Catalysis Research: It serves as a model compound in studies of catalytic processes, helping researchers understand reaction mechanisms and develop new catalysts.
作用机制
相似化合物的比较
- 2,3-Dimethyl-2-hexene
- 2,4-Dimethyl-2-hexene
- 3,4-Dimethyl-1-hexene
- 3,4-Dimethyl-3-hexene
Comparison:
- Structural Differences: While these compounds share the same molecular formula (C8H16), they differ in the position of the double bond and the placement of the methyl groups. These structural differences lead to variations in their chemical properties and reactivity.
- Reactivity: The position of the double bond and the methyl groups can influence the stability of intermediates formed during reactions, such as carbocations in electrophilic addition reactions. For example, 2,3-Dimethyl-2-hexene may form more stable carbocations compared to 3,4-Dimethyl-2-hexene due to hyperconjugation and inductive effects .
属性
IUPAC Name |
(E)-3,4-dimethylhex-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-5-7(3)8(4)6-2/h5,8H,6H2,1-4H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNLVKMLDPGPRY-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)/C(=C/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2213-37-8, 19550-82-4 | |
| Record name | 3,4-Dimethyl-2-hexene (cis,trans) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002213378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-3,4-Dimethyl-2-hexene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



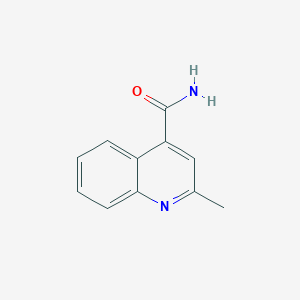
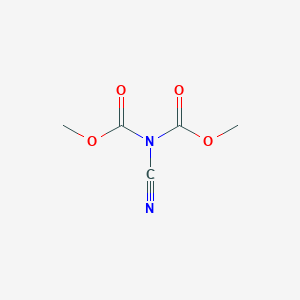

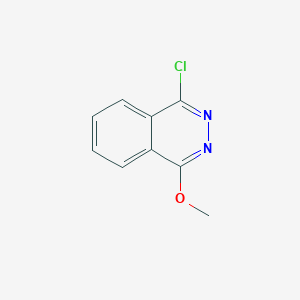


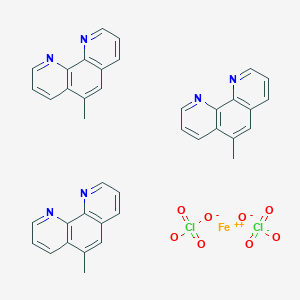
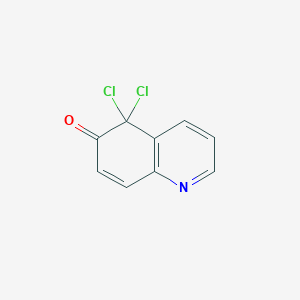
![1-[(1R,9R,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6-trien-8-yl]propan-1-one](/img/structure/B101050.png)
